2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-10-7-5-9(6-8-10)13-17-14(21-18-13)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUSLVKXUDKOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937665-23-1 | |
| Record name | 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the chlorophenyl group.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The benzoic acid moiety can undergo coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer, antibacterial, and antiviral agent. .
Material Science: The unique electronic properties of the oxadiazole ring make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes and receptors involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and erbB2 receptor.
Pathways Involved: It can induce apoptosis (programmed cell death) and arrest the cell cycle at specific phases, thereby inhibiting the growth of cancer cells.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
- Molecular Formula : C₁₅H₉ClN₂O₃
- Molecular Weight : 300.16 g/mol .
- Key Features: The compound consists of a 1,2,4-oxadiazole ring substituted at position 3 with a 4-chlorophenyl group and at position 5 with a benzoic acid moiety.
Comparative Analysis with Structural Analogs
Structural Comparison
The table below highlights key structural differences between the target compound and related 1,2,4-oxadiazole derivatives:
Physicochemical Properties
- Polarity : The target compound’s benzoic acid group increases polarity compared to analogs with alkyl or amide chains (e.g., propanamide in ).
- Lipophilicity : The 4-chlorophenyl group confers higher logP compared to methoxy- or pyridinyl-substituted analogs .
- Solubility : Carboxylic acid derivatives (target compound, ) are more water-soluble than neutral analogs but may require pH adjustment for dissolution.
Biological Activity
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid is a compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological properties based on various studies.
Structural Characteristics
The molecular formula of this compound is . The compound features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a chlorophenyl group. Its structure can be represented as follows:
- SMILES :
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)O - InChI :
InChI=1S/C15H9ClN2O3/c16-10-7-5-9(6-8-10)13-17-14(21-18-13)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,19,20)
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate hydrazones and carboxylic acids under specific reaction conditions. The methods employed often include microwave-assisted synthesis for improved yields and reduced reaction times .
Antitumor Properties
Research indicates that oxadiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects in vitro against human cancer cell lines such as HCT116 and PC3 .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 13.62 |
| Compound B | PC3 | 21.74 |
Anti-inflammatory Effects
Some studies suggest that oxadiazole derivatives can exert anti-inflammatory effects. The mechanism may involve the inhibition of specific pathways associated with inflammation. For instance, certain derivatives have demonstrated significant edema inhibition in animal models when tested against carrageenan-induced paw edema .
Antibacterial and Antioxidant Activity
The compound's potential antibacterial properties have also been explored. While specific data for this compound is limited, related compounds have shown efficacy against various bacterial strains and demonstrated antioxidant activity through radical scavenging assays .
Case Studies
In a comprehensive study evaluating the biological activities of oxadiazole derivatives, several compounds were synthesized and tested for their cytotoxicity and enzyme inhibition capabilities. The results indicated that structural modifications significantly influenced the biological activity of these compounds .
Q & A
Q. What are the standard synthetic routes for 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing a substituted benzaldehyde derivative with a triazole precursor in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Key optimization strategies include:
- Solvent selection : Absolute ethanol ensures solubility of intermediates, but switching to polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
- Catalyst screening : Acidic conditions (e.g., HCl or H₂SO₄) can accelerate oxadiazole ring formation.
- Temperature control : Prolonged reflux (6–8 hours) may improve yields but risks side-product formation. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. For example, the oxadiazole ring protons appear as singlets at δ 8.2–8.5 ppm, while aromatic protons from the 4-chlorophenyl group resonate at δ 7.4–7.6 ppm .
- IR spectroscopy : Confirm the presence of carboxylic acid (C=O stretch at ~1680–1700 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) .
- Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (expected m/z: ~327.03 for C₁₅H₉ClN₂O₃⁺) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data between computational modeling and experimental crystallographic results for this compound?
Methodological Answer: Discrepancies often arise from crystal packing effects or solvent interactions in experimental structures. To address this:
- Perform DFT calculations (B3LYP/6-311G**) to optimize the gas-phase geometry and compare with X-ray crystallographic data (e.g., bond angles, dihedral rotations) .
- Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., π-π stacking of the chlorophenyl group) that may distort experimental results .
- Validate computational models by replicating spectral data (e.g., NMR chemical shifts) using gauge-including atomic orbital (GIAO) methods .
Q. What are the common side products formed during the synthesis, and how can they be identified and minimized?
Methodological Answer:
- By-products : Hydrolysis of the oxadiazole ring to amides (e.g., 4-chlorobenzamide) or incomplete cyclization intermediates (e.g., open-chain hydrazides) .
- Identification : Use LC-MS/MS in data-dependent acquisition (DDA) mode to detect low-abundance ions (e.g., m/z 154.02 for hydrolyzed fragments) .
- Minimization :
- Purify crude products via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Add molecular sieves to absorb residual water and prevent hydrolysis during reflux .
Q. How can solubility challenges in aqueous and organic solvents be addressed during biological activity assays?
Methodological Answer:
- Derivatization : Convert the carboxylic acid to a sodium salt (e.g., using NaOH in methanol) to enhance aqueous solubility .
- Co-solvent systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS (pH 7.4) for cell-based assays .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability in hydrophobic environments .
Data Contradiction Analysis
Q. How to interpret overlapping signals in ¹³C NMR spectra that obscure critical structural assignments?
Methodological Answer: Overlap often occurs in aromatic regions (δ 120–140 ppm) due to symmetry or similar electronic environments:
- Use DEPT-135 or HSQC to differentiate CH₂/CH₃ groups from quaternary carbons.
- Acquire spectra at higher magnetic fields (e.g., 600 MHz) to resolve closely spaced signals (e.g., C4 and C6 carbons at δ 171.4–173.0 ppm) .
- Compare with computed NMR shifts from Gaussian-based simulations to assign ambiguous peaks .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting the biological activity of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against targets like COX-2 (PDB ID: 5KIR) or PPARγ (PDB ID: 3B0K), leveraging the compound’s hydrophobic and hydrogen-bonding motifs .
- ADMET prediction : Employ SwissADME to assess permeability (e.g., logP ~2.8) and cytochrome P450 interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
